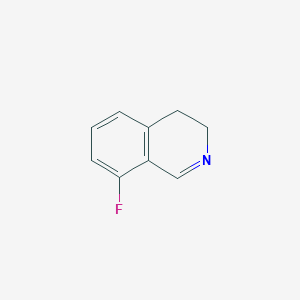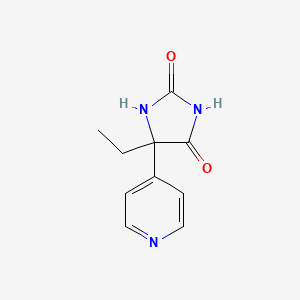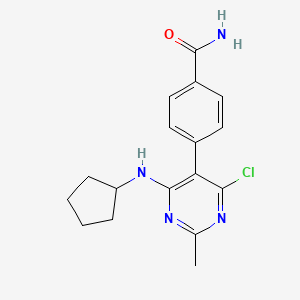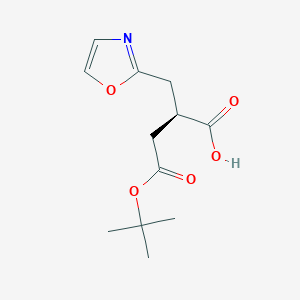![molecular formula C18H25NO3 B12937808 tert-Butyl (R)-1-hydroxy-1,3-dihydrospiro[indene-2,4'-piperidine]-1-carboxylate](/img/structure/B12937808.png)
tert-Butyl (R)-1-hydroxy-1,3-dihydrospiro[indene-2,4'-piperidine]-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl ®-1-hydroxy-1,3-dihydrospiro[indene-2,4’-piperidine]-1-carboxylate is a complex organic compound featuring a spirocyclic structure This compound is notable for its unique configuration, which includes a tert-butyl group, a hydroxy group, and a spiro linkage between an indene and a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-1-hydroxy-1,3-dihydrospiro[indene-2,4’-piperidine]-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indene Ring: The indene ring can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.
Spirocyclization: The spiro linkage is formed through a cyclization reaction, often involving a nucleophilic attack on a carbonyl group followed by ring closure.
Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by a piperidine moiety.
tert-Butyl Protection: The tert-butyl group is introduced using tert-butyl chloride in the presence of a base, such as triethylamine.
Hydroxylation: The hydroxy group is introduced through an oxidation reaction, often using reagents like tert-butyl hydroperoxide.
Industrial Production Methods
Industrial production of tert-Butyl ®-1-hydroxy-1,3-dihydrospiro[indene-2,4’-piperidine]-1-carboxylate follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl ®-1-hydroxy-1,3-dihydrospiro[indene-2,4’-piperidine]-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like tert-butyl hydroperoxide.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydroxylation: The tert-butyl group can undergo hydroxylation to form primary alcohols.
Common Reagents and Conditions
Oxidizing Agents: tert-butyl hydroperoxide, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Lewis acids (e.g., aluminum chloride), bases (e.g., triethylamine)
Major Products
Oxidation: Formation of carbonyl compounds
Reduction: Formation of alcohols
Substitution: Formation of various substituted derivatives
Aplicaciones Científicas De Investigación
tert-Butyl ®-1-hydroxy-1,3-dihydrospiro[indene-2,4’-piperidine]-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl ®-1-hydroxy-1,3-dihydrospiro[indene-2,4’-piperidine]-1-carboxylate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the spirocyclic structure provides conformational rigidity, enhancing binding affinity. The tert-butyl group contributes to the compound’s steric bulk, influencing its reactivity and selectivity .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl ®-1-hydroxy-1,3-dihydrospiro[indene-2,4’-piperidine]-1-carboxylate: Unique due to its spirocyclic structure and tert-butyl group.
tert-Butyl ®-1-hydroxy-1,3-dihydrospiro[indene-2,4’-piperidine]-1-carboxylate analogs: Similar compounds with variations in the substituents on the indene or piperidine rings.
Propiedades
Fórmula molecular |
C18H25NO3 |
|---|---|
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
tert-butyl (1R)-1-hydroxyspiro[3H-indene-2,4'-piperidine]-1-carboxylate |
InChI |
InChI=1S/C18H25NO3/c1-16(2,3)22-15(20)18(21)14-7-5-4-6-13(14)12-17(18)8-10-19-11-9-17/h4-7,19,21H,8-12H2,1-3H3/t18-/m1/s1 |
Clave InChI |
QJQYAOYPTNQVRX-GOSISDBHSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)[C@@]1(C2=CC=CC=C2CC13CCNCC3)O |
SMILES canónico |
CC(C)(C)OC(=O)C1(C2=CC=CC=C2CC13CCNCC3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


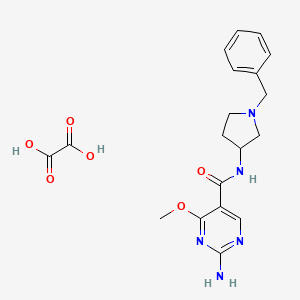
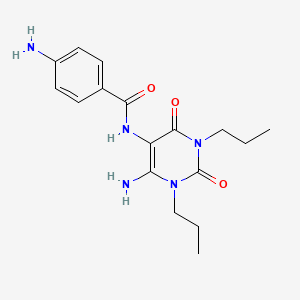
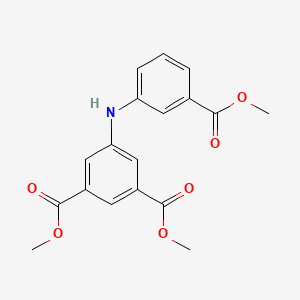

![6-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-9-propyl-9H-purin-2-amine](/img/structure/B12937751.png)

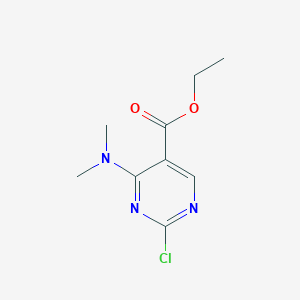
![1-[2-(Pentylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12937766.png)
![1H-Benzimidazole, 5-chloro-2-[2-(1H-imidazol-2-yl)phenyl]-6-methyl-](/img/structure/B12937767.png)
![9H-Purine-9-propanenitrile, 6-[[(3,4-dimethoxyphenyl)methoxy]amino]-](/img/structure/B12937768.png)
